molecular formula C11H13FO B7871423 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol

4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol

Cat. No.: B7871423
M. Wt: 180.22 g/mol
InChI Key: IKOYORQFWXQXMT-UHFFFAOYSA-N
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Description

4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol is an organic compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, along with a butenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-6-methylphenyl derivatives.

    Grignard Reaction: A Grignard reagent is prepared by reacting 3-fluoro-6-methylphenyl bromide with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then reacted with buten-4-one under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butenol side chain can be reduced to form a saturated alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-one.

    Reduction: Formation of 4-(3-Fluoro-6-methylphenyl)-1-butanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-6-methylphenyl)phenethyl alcohol
  • 2-Bromo-6-fluoro-3-methylphenylboronic acid

Uniqueness

4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol is unique due to its specific structural features, such as the combination of a fluorine atom and a butenol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h3,5-7,11,13H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOYORQFWXQXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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